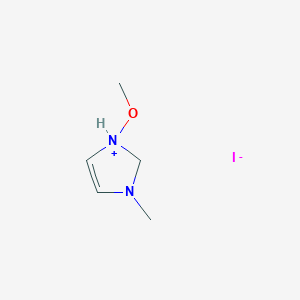
1-Methoxy-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of a methoxy group and a methyl group attached to the imidazole ring, along with an iodide ion. It is a white crystalline solid at room temperature and is known for its stability under standard conditions .
Preparation Methods
The synthesis of 1-Methoxy-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole derivatives. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-Methoxy-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halogens, acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methoxy-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methoxy-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazole derivatives such as:
1,3-Dimethylimidazolium iodide: Similar in structure but lacks the methoxy group, leading to different chemical and biological properties.
1-Methylimidazole: A simpler compound without the methoxy and iodide groups, used as a building block in organic synthesis.
1-Butyl-3-methylimidazolium bromide: An ionic liquid with different alkyl substituents, used in various industrial applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
849900-42-1 |
|---|---|
Molecular Formula |
C5H11IN2O |
Molecular Weight |
242.06 g/mol |
IUPAC Name |
1-methoxy-3-methyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C5H10N2O.HI/c1-6-3-4-7(5-6)8-2;/h3-4H,5H2,1-2H3;1H |
InChI Key |
OYNNRQTZEPMWGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C[NH+](C=C1)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















